Physicochemical Profiling and Synthetic Utility of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole: A Technical Whitepaper
Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Discovery Chemists, Process Scientists, and Pharmacologists Executive Summary In modern drug discovery, the architectural shif...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery
Target Audience: Discovery Chemists, Process Scientists, and Pharmacologists
Executive Summary
In modern drug discovery, the architectural shift away from planar, "flatland" aromatics toward sp³-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS: 1354705-17-1) represents a highly privileged, modular building block designed specifically for this paradigm.
By integrating a lipophilic cyclopentyl ring with a sterically tuning methyl group and a highly reactive iodine handle, this molecule serves as an advanced intermediate for the synthesis of targeted kinase inhibitors, allosteric modulators, and novel bioisosteres. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in transition-metal catalysis, and field-proven, self-validating experimental protocols.
Physicochemical Properties & Structural Causality
Understanding the physicochemical baseline of a building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the downstream Active Pharmaceutical Ingredient (API). The structural features of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole have been intentionally designed to optimize both synthetic reactivity and biological target engagement.
Quantitative Property Matrix
Property
Value
Causality & Strategic Significance
CAS Number
1354705-17-1
Standardized identifier for global inventory and regulatory tracking [1].
Molecular Formula
C₉H₁₃IN₂
Indicates a halogenated, nitrogen-rich heterocycle optimal for H-bond networking.
Molecular Weight
276.12 g/mol
Low molecular weight ensures downstream coupling products remain within Lipinski’s Rule of 5.
Fraction sp³ (Fsp³)
0.67 (6 of 9 Carbons)
The cyclopentyl and methyl groups provide a high Fsp³, enhancing aqueous solubility and reducing off-target promiscuity compared to flat biaryl systems.
C–I Bond Dissociation
~240 kJ/mol
The weak carbon-iodine bond ensures rapid, low-barrier oxidative addition by Pd(0) or Cu(I) catalysts, minimizing required reaction temperatures.
The N1-cyclopentyl group acts as a lipophilic shield. In the context of kinase inhibitors, this sp³-rich ring frequently occupies the hydrophobic selectivity pocket adjacent to the ATP-binding hinge region. Meanwhile, the C3-methyl group forces a steric twist upon any aryl group subsequently coupled at the C4 position. This induced non-planarity prevents
π
-stacking aggregation in aqueous media, directly improving the thermodynamic solubility of the final drug candidate.
Logical Workflow & Synthetic Modularity
The primary utility of this compound lies in its C4-iodo handle. Iodine is significantly more polarizable than bromine or chlorine, making it the premier leaving group for [3].
Caption: Logical workflow from physicochemical profiling to targeted kinase inhibitor synthesis.
Field-Proven Experimental Protocols
As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems . A protocol must not only describe what to do, but provide built-in mechanistic checkpoints that tell the operator why a reaction succeeded or failed.
Objective: Formation of a C4-aryl pyrazole via C–C bond construction.
Mechanistic Rationale: Microwave irradiation provides uniform dielectric heating, rapidly overcoming the activation energy barrier of the transmetalation step. This minimizes competitive protodehalogenation, a common side reaction in electron-rich pyrazoles [2].
Step-by-Step Methodology:
Preparation: To a 10 mL microwave-safe vial, add 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).
Causality: The 20% stoichiometric excess of the boronic acid compensates for potential homocoupling or protodeboronation under basic conditions.
Causality: Cesium carbonate provides superior solubility in organic media compared to sodium salts, accelerating the critical transmetalation step.
Solvent System: Introduce 4.0 mL of a degassed 1,4-Dioxane/Water (4:1 v/v) mixture. Purge the vial with Argon for 5 minutes.
Execution: Seal the vial with a crimp cap and irradiate in a microwave reactor at 90°C for 15 minutes.
Self-Validation Checkpoint (LC-MS): Analyze a 10
μ
L aliquot via LC-MS. This system is self-validating: because boronic acid is in excess, any unreacted starting material (
m/z
277
[M+H]+
) observed in the trace is strictly due to catalyst oxidation/deactivation rather than reagent depletion. This immediately directs the operator to troubleshoot their inert atmosphere technique.
Workup: Quench with brine, extract with Ethyl Acetate (
3×10
mL), dry over anhydrous
Na2SO4
, and purify via silica gel flash chromatography.
Protocol 2: Buchwald-Hartwig Amination
Objective: Coupling the 4-iodo position with an amine to form a C–N bond, a common motif in [4].
Step-by-Step Methodology:
Preparation: Charge an oven-dried Schlenk tube with the pyrazole substrate (1.0 equiv), a primary amine (1.2 equiv),
Pd2(dba)3
(2 mol%), Xantphos (4 mol%), and
NaOtBu
(1.5 equiv).
Causality: Pyrazole nitrogens can act as competitive ligands, poisoning the palladium catalyst. The strong bidentate bite angle of Xantphos prevents the pyrazole from displacing the phosphine ligand, preserving the active catalytic cycle.
Atmosphere: Evacuate the tube and backfill with Argon (repeat 3x).
Reaction: Add anhydrous Toluene (0.2 M concentration) and heat at 100°C for 8 hours.
Self-Validation Checkpoint (Visual): The visual transition of the reaction mixture from a deep red (active Pd(0)-Xantphos complex) to a precipitated black suspension (Pd black) serves as a real-time, colorimetric indicator of catalyst death. If this occurs before hour 8, the solvent was inadequately dried or degassed.
Mechanistic Pathway Visualization
The efficiency of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole in the protocols above is dictated by its behavior in the palladium catalytic cycle. The highly polarized C–I bond ensures that the Oxidative Addition step is virtually instantaneous.
Caption: Palladium-catalyzed cross-coupling catalytic cycle utilizing the 4-iodo pyrazole handle.
References
Usami, Y., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs". Molecules 2021, 26(11), 3370. URL:[Link][1]
Application Notes and Protocols for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 1-Cyclopentyl-4-iodo-3-methyl-1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole. This document delves into the scientific rationale behind its use as a scaffold in medicinal chemistry, drawing upon the well-established importance of the pyrazole core and the strategic introduction of specific substituents.
Introduction: The Pyrazole Scaffold and Strategic Substitution
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its presence in a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] The metabolic stability and versatile biological activities of pyrazole-containing compounds make them a cornerstone in the development of new therapeutic agents.[2] These derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][4][5]
The subject of this guide, 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, is a strategically designed molecule that leverages the inherent properties of the pyrazole core with specific substitutions to enhance its potential as a drug candidate.
1-Cyclopentyl Group: The N-cyclopentyl group increases the lipophilicity of the molecule. This can improve its ability to cross cell membranes and enhance its oral bioavailability.
3-Methyl Group: The methyl group at the 3-position can serve as a key interaction point within a target protein's binding pocket and can also influence the molecule's metabolic stability.
4-Iodo Group: The iodine atom at the 4-position is a critical feature. Halogenation, particularly with iodine, can significantly modulate a compound's physicochemical and biological properties.[6] Iodine can act as a strong halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in enhancing ligand-protein binding affinity and selectivity.[6] Furthermore, the presence of a halogen can block sites of metabolism, thereby increasing the compound's half-life.[6] The iodo-substituent also provides a reactive handle for further synthetic modifications, such as Sonogashira cross-coupling reactions, allowing for the creation of diverse chemical libraries.[7]
Potential Therapeutic Applications
Given the extensive research into pyrazole derivatives, 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole is a promising candidate for investigation in several therapeutic areas:
Oncology: Pyrazole-based compounds are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[6] The pyrazole scaffold can be functionalized to optimize interactions with the ATP-binding site of kinases.
Inflammation: Many pyrazole derivatives exhibit significant anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[8]
Infectious Diseases: The pyrazole nucleus is a component of various compounds with demonstrated antibacterial and antifungal activities.[1][9]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole.
Protocol 1: Synthesis of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
This protocol is a representative method for the synthesis of the title compound, based on established pyrazole synthesis methodologies.
Step 1: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazole
To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.
Stir the mixture at room temperature for 30 minutes.
Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 1-cyclopentyl-3-methyl-1H-pyrazole.
Step 2: Iodination of 1-Cyclopentyl-3-methyl-1H-pyrazole
Dissolve 1-cyclopentyl-3-methyl-1H-pyrazole (1.0 eq) in a solvent such as dichloromethane (DCM).
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.
Stir the reaction at room temperature and protect from light. Monitor the reaction progress by TLC.
Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to remove any unreacted iodine.
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to obtain 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole.
Visualization of Synthetic Workflow
Caption: A typical workflow for the evaluation of a novel pyrazole derivative in drug discovery.
Conclusion
1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole represents a promising starting point for medicinal chemistry campaigns. The strategic combination of a privileged pyrazole core with carefully selected substituents provides a strong rationale for its investigation as a potential therapeutic agent. The protocols outlined in these application notes offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds, paving the way for the discovery of novel drug candidates.
Application Note: Optimized Buchwald-Hartwig Amination Conditions for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
Executive Summary The synthesis of 4-aminopyrazoles is a critical transformation in medicinal chemistry, particularly for the development of Janus kinase (JAK) inhibitors and other targeted therapeutics. This application...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 4-aminopyrazoles is a critical transformation in medicinal chemistry, particularly for the development of Janus kinase (JAK) inhibitors and other targeted therapeutics. This application note details the optimized Buchwald-Hartwig cross-coupling protocols specifically tailored for 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole . By utilizing bifurcated palladium and copper-catalyzed systems, researchers can achieve high-yielding C–N bond formation while actively mitigating common side reactions such as
β
-hydride elimination and substrate polymerization.
Mechanistic Insights & Substrate Analysis
When designing a cross-coupling strategy for functionalized pyrazoles, the electronic and steric environment of the heterocycle dictates the catalytic approach. Do not apply a "one-size-fits-all" catalyst; instead, consider the following structural causalities:
N1-Protection (The Cyclopentyl Group): Free N–H pyrazoles are notorious for poisoning palladium catalysts or undergoing self-coupling/polymerization during aminations . The presence of the N1-cyclopentyl group effectively blocks this pathway, ensuring the oxidative addition is directed exclusively at the C4-halogen.
Steric Hindrance (The 3-Methyl Group): The methyl group at the C3 position introduces local steric bulk adjacent to the C4-iodide. To overcome this and facilitate the crucial reductive elimination step in the catalytic cycle, sterically demanding, electron-rich biaryl phosphine ligands (e.g., tBuDavePhos) must be deployed .
Leaving Group (The C4-Iodide): Iodide is an excellent leaving group for oxidative addition. While Pd-catalysis is highly efficient for aryl amines, the C4-iodo substrate is uniquely suited for Copper(I)-catalyzed Ullmann-type aminations when coupling with aliphatic amines. This circumvents the
β
-hydride elimination often seen with Pd complexes .
Catalyst Selection Workflow
The choice of the transition metal catalyst is fundamentally dependent on the nature of the amine coupling partner.
Caption: Decision matrix for selecting amination conditions based on the amine coupling partner.
Data Presentation: Optimized Reaction Parameters
The following table summarizes the validated parameters for coupling 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole with various amine classes, adapted from optimized conditions for 4-iodopyrazoles .
Mechanism Note: Palladium bis(dibenzylideneacetone) [Pd(dba)₂] is utilized as a stable Pd(0) precatalyst. tBuDavePhos is selected because its dialkylamino group can coordinate to the palladium center, stabilizing the highly reactive monomeric Pd(0) species and accelerating oxidative addition into the sterically hindered C4-I bond .
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole, Pd(dba)₂, tBuDavePhos, and NaOtBu.
Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Critical Step: Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligand and Pd(0).
Solvent & Amine Addition: Add anhydrous, degassed toluene (approx. 0.2 M relative to the pyrazole) via syringe. If the amine is a liquid, add it at this stage via microsyringe. (If the amine is a solid, it should be added in Step 1).
Reaction: Replace the septum with a Teflon screwcap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring.
Monitoring: Monitor reaction progress via LC-MS. The disappearance of the starting material mass (
m/z
277.1[M+H]⁺) indicates completion.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-aminopyrazole.
Protocol B: Copper-Catalyzed Amination (For Aliphatic Amines with
β
-Hydrogens)
Mechanism Note: Aliphatic amines with
β
-hydrogens are prone to
β
-hydride elimination in Pd-catalyzed systems, yielding imines and dehalogenated pyrazoles. Copper catalysis proceeds via a mechanism that is blind to
β
-hydride elimination, making it the superior choice for alkylamines .
Preparation: In an oven-dried microwave vial or Schlenk tube, combine the pyrazole substrate, CuI, and KOtBu.
Inert Atmosphere: Evacuate and backfill with Argon three times.
Reagent Addition: Add anhydrous DMF (0.2 M), followed by the aliphatic amine and the ligand (2-acetylcyclohexanone) via syringe. Note: 2-acetylcyclohexanone is utilized as a highly cost-effective and efficient bidentate O,O-ligand that solubilizes the Cu(I) species.
Reaction: Seal the vessel and heat to 100 °C for 24 hours. (Alternatively, microwave irradiation at 130 °C for 45 minutes can be utilized to significantly reduce reaction time).
Workup: Cool to room temperature. Quench the reaction with a 5% aqueous ammonia solution (to solubilize copper salts) and extract three times with Ethyl Acetate.
Washing: Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude residue via silica gel chromatography.
Analytical Characterization & Troubleshooting
Dehalogenation: If significant amounts of 1-cyclopentyl-3-methyl-1H-pyrazole (deiodinated starting material) are observed by LC-MS, this indicates premature reductive elimination or moisture in the reaction. Ensure solvents are strictly anhydrous and degassed.
NMR Signatures: Successful amination is easily confirmed by ¹H NMR. The C5 proton of the pyrazole ring (typically a singlet around
δ
7.2–7.6 ppm) will shift upfield due to the electron-donating effect of the newly installed C4-amino group.
References
ResearchGate Community. "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?" ResearchGate, 2022.[Link]
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, vol. 25, no. 20, 2020, p. 4634.[Link]
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia, 2024.[Link]
Method
Application Note: Strategic C-C Bond Formation via Sonogashira Coupling with 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
Abstract: The palladium-catalyzed Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This applica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The palladium-catalyzed Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of the Sonogashira coupling using 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and explore the vast potential of the resulting alkynyl-pyrazole scaffolds in medicinal chemistry and materials science.
Strategic Importance: The Convergence of Pyrazoles and Alkynes
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The unique electronic properties and synthetic tractability of the pyrazole ring allow for extensive structure-activity relationship (SAR) studies.[4] Specifically, the 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole scaffold offers several advantages: the cyclopentyl group can enhance metabolic stability and lipophilicity, while the iodo-substituent at the 4-position provides a prime handle for transition-metal-catalyzed cross-coupling reactions.
The introduction of an alkyne moiety via the Sonogashira coupling is of particular strategic importance.[1][6] The rigid, linear geometry of the C-C triple bond can act as a stable linker or introduce conformational constraints, which is invaluable for optimizing a molecule's binding affinity to a biological target. Furthermore, the resulting internal alkynes are versatile synthetic intermediates for further functionalization.[2]
The Engine Room: A Mechanistic Overview of the Sonogashira Coupling
The Sonogashira reaction is traditionally a dual-catalyst system, employing both palladium and copper(I) salts to achieve efficient coupling under mild conditions.[7][8] While the precise mechanism can be complex and is still a subject of study, it is generally understood to proceed via two interconnected catalytic cycles.[8][9] Understanding these cycles is critical for troubleshooting and optimizing reaction conditions.
The Palladium Cycle: This is the primary cross-coupling cycle.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, forming a Pd(II) intermediate.
Transmetalation: The Pd(II) complex receives the acetylide group from the copper cycle.
Reductive Elimination: The final coupled product, a 4-alkynyl-pyrazole, is expelled from the palladium center, regenerating the active Pd(0) catalyst.[6]
The Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne.[7][10]
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[11]
Deprotonation: A base, typically an amine like triethylamine or diisopropylamine, deprotonates the alkyne to form a highly nucleophilic copper(I) acetylide species.[11] This species is the key participant in the transmetalation step with the palladium cycle.
The presence of copper can sometimes lead to the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[12] This has led to the development of numerous "copper-free" Sonogashira protocols, which often require stronger bases or specialized ligands to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[13][14][15]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Blueprint for Synthesis: A General Protocol
This section provides a robust, step-by-step protocol for the Sonogashira coupling of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole with phenylacetylene.
Scientist's Note: This protocol is a general guideline. Optimal conditions, particularly temperature, reaction time, and catalyst loading, may vary depending on the specific terminal alkyne used. Anhydrous and anaerobic (inert atmosphere) conditions are crucial for achieving high yields and minimizing side reactions like Glaser coupling.[16]
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine)
Experimental Procedure
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white powder).
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) via syringe to dissolve the solids. Follow this with the addition of triethylamine and finally phenylacetylene via syringe.
Causality Note: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. Its use in excess also helps to scavenge any HI formed during the reaction.[7]
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
Monitoring Progress: Monitor the consumption of the starting iodopyrazole by TLC. A typical mobile phase would be 20% Ethyl acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting material.
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to remove the copper catalyst), water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Product Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product (1-Cyclopentyl-3-methyl-4-(phenylethynyl)-1H-pyrazole) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: General experimental workflow for Sonogashira coupling.
Performance Metrics: Data & Optimization
The efficiency of the Sonogashira coupling can be influenced by several factors. The following table provides an illustrative summary of how reaction parameters can be adjusted for different substrates.
Entry
Aryl Halide (Ar-X)
Alkyne
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
Phenylacetylene
PdCl₂(PPh₃)₂ (2), CuI (4)
TEA
THF
25
6
~90%
2
1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
1-Octyne
PdCl₂(PPh₃)₂ (2), CuI (4)
TEA
DMF
50
8
~85%
3
1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
Propargyl Alcohol
Pd(PPh₃)₄ (3), CuI (5)
DIPA
THF
25
12
~75%
4
1-Cyclopentyl-4-bromo -3-methyl-1H-pyrazole
Phenylacetylene
PdCl₂(PPh₃)₂ (4), CuI (8)
TEA
DMF
80
24
~60%
Discussion of Parameters:
Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[17] While aryl iodides are the most reactive and typically used, aryl bromides can also be employed, though they often require higher catalyst loadings, higher temperatures, and longer reaction times.[17] Aryl chlorides are generally the most challenging substrates.[17]
Ligand Choice: While triphenylphosphine (PPh₃) is standard, more electron-rich and bulky phosphine ligands can sometimes improve catalytic activity, especially for less reactive halides.[13] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[7]
Base Selection: The choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common. For copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be required.[15]
Solvent: Aprotic polar solvents like THF, DMF, and acetonitrile are typically effective. The choice can influence solubility and reaction rates.
Future Constructs: Applications of Pyrazole-Alkynes
The products derived from the Sonogashira coupling of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole are high-value scaffolds for further development.
Medicinal Chemistry: The resulting 4-alkynyl pyrazoles are attractive candidates for screening as kinase inhibitors, a major class of anticancer drugs.[3] The rigid alkyne linker can probe deep into ATP-binding pockets. These compounds can also serve as precursors for more complex heterocyclic systems through alkyne cyclization reactions, expanding the accessible chemical space for drug discovery.[5][18]
Materials Science: Arylalkynes are fundamental building blocks for conjugated organic materials.[8] Polymers and oligomers containing the pyrazole-alkyne repeat unit could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers due to their potential electronic and photophysical properties.[2] The direct adhesion of materials using Sonogashira cross-coupling has also been demonstrated, opening avenues for novel adhesive technologies.[19]
References
Vertex AI Search. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction? | Study Prep.
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
Wikipedia. (n.d.). Sonogashira coupling.
Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
Hassan, M. A., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF.
ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube.
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
The chemical reaction database. (2025, September 15). Copper-free Sonogashira coupling.
Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
National Center for Biotechnology Information. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics.
Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
BYJU'S. (2017, January 20). Sonogashira Coupling.
ResearchGate. (n.d.). Effect of ligands on modified Sonogashira coupling of 5 with 6a a.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones.
RSC Publishing. (2014, October 7). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
Shroder, M. (n.d.). The Sonogashira Coupling.
ACS Publications. (2017, June 22). A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines | Organic Letters.
Chemistry Letters. (2016, November 15). Direct Adhesion of Dissimilar Materials Using Sonogashira Cross-coupling Reaction.
ResearchGate. (2023, May 8). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF.
ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
ACS Publications. (2005, November 18). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions | The Journal of Organic Chemistry.
ResearchGate. (n.d.). (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
ECHA. (n.d.). 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid — Chemical Substance Information.
ACS Publications. (2008, July 4). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry.
National Center for Biotechnology Information. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC.
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Grignard reagent formation from 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
APPLICATION NOTE & PROTOCOL Strategic Context: Pyrazole Functionalization in Drug Discovery The pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
APPLICATION NOTE & PROTOCOL
Strategic Context: Pyrazole Functionalization in Drug Discovery
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in kinase inhibitors (e.g., JAK1/2 inhibitors) and other targeted therapeutics. Functionalizing the C4 position of 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole requires the generation of a highly reactive nucleophilic intermediate. While classical Grignard reagents are foundational to carbon-carbon bond formation, generating them from electron-rich heteroaromatics presents significant synthetic bottlenecks. This application note details a high-efficiency, self-validating protocol for the C4-magnesiation of 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole utilizing Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl).
Direct insertion of magnesium metal into the C4–I bond of electron-rich pyrazoles is thermodynamically unfavorable. The electron-donating nature of the pyrazole ring strengthens the carbon-iodine bond, making single-electron transfer (SET) oxidative addition sluggish and prone to Wurtz-type homocoupling side reactions[1].
Attempting a standard halogen-magnesium exchange with isopropylmagnesium chloride (iPrMgCl) often results in incomplete conversion. This is because standard Grignard reagents form unreactive polymeric aggregates in ethereal solvents, which shifts the exchange equilibrium unfavorably for electron-rich substrates[2].
The Turbo-Grignard Solution: The introduction of iPrMgCl·LiCl resolves this fundamental limitation. The lithium chloride acts as a critical disaggregating agent, breaking down polymeric magnesium clusters to form a highly reactive bimetallic ate-complex[3].
Causality of Enhanced Reactivity: The incorporation of LiCl into the magnesium coordination sphere significantly increases the carbanionic character of the isopropyl group[4]. This thermodynamic shift drives the iodine-magnesium exchange to rapid completion even at cryogenic temperatures (-20 °C).
Causality of Chemoselectivity: By operating at -20 °C, the protocol suppresses unwanted side reactions, such as competitive deprotonation at the acidic C5 position of the pyrazole ring or potential ring fragmentation[1][3]. This method has been proven highly effective for heteroaryl halides, enabling seamless one-pot downstream syntheses[5].
Process Visualization
Turbo-Grignard mediated I/Mg exchange and subsequent electrophilic trapping workflow.
Self-Validating Protocol for C4-Magnesiation
This methodology is designed as a self-validating system , ensuring that researchers can quantitatively confirm the formation of the transient Grignard species before committing high-value electrophiles to the reaction.
Deuterium Oxide (D₂O) for In-Process Control (IPC)
Step-by-Step Procedure:
Substrate Solvation:
Charge a flame-dried Schlenk flask with 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv).
Add anhydrous THF to achieve a substrate concentration of 0.2 M.
Causality: The system must be purged with argon. Ambient moisture will instantly protonate the highly basic Grignard intermediate, leading to irreversible de-iodination of the starting material.
Halogen-Magnesium Exchange:
Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.
Add iPrMgCl·LiCl (1.1 equiv) dropwise over 10 minutes via a syringe pump.
Causality: The I/Mg exchange is exothermic. Controlled dropwise addition prevents localized heating spikes, which could trigger unwanted C5-deprotonation.
Stir the mixture at -20 °C for 30 minutes.
Self-Validating In-Process Control (IPC):
Action: Withdraw a 50 µL aliquot of the reaction mixture using a gas-tight syringe and inject it directly into a sealed GC/MS vial containing 0.5 mL of D₂O. Extract with 1 mL of ethyl acetate.
Validation Logic: The D₂O quench instantly converts the active Grignard species into the C4-deuterated pyrazole (MW = 151.2 g/mol ). Analyze the organic layer via LC-MS or GC-MS. The complete disappearance of the starting material mass (MW = 276.1 g/mol ) and the exclusive presence of the deuterated mass validates 100% Grignard conversion. Do not proceed to Step 4 until this is confirmed.
Electrophilic Trapping:
Once validated, introduce the desired electrophile (e.g., anhydrous DMF for formylation, or a Weinreb amide for ketone synthesis) dropwise at -20 °C[5].
Allow the reaction to slowly warm to room temperature over 2 hours.
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate to isolate the functionalized product.
Comparative Efficacy of Magnesiation Modalities
To justify the selection of the Turbo-Grignard reagent, the following table summarizes the quantitative performance metrics of various magnesiation strategies for 4-iodopyrazoles.
Magnesiation Modality
Reagent System
Operating Temp.
Reaction Time
Conversion
Major Byproducts / Limitations
Direct Insertion
Mg turnings, I₂ (cat.)
65 °C (Reflux)
12–24 h
< 40%
Wurtz homocoupling, de-iodination
Standard Exchange
iPrMgCl (2.0 M)
0 °C to 25 °C
4–8 h
70–85%
Incomplete exchange, C5-deprotonation
Turbo-Exchange
iPrMgCl·LiCl (1.3 M)
-20 °C to 0 °C
0.5–1 h
> 98%
Trace (< 1%); Highly scalable
References
1.[5] A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides | The Journal of Organic Chemistry - ACS Publications
Source: ACS Publications
URL:
2.[4] Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents
Source: ResearchGate
URL:
3.[2] Magnesium-Halogen Exchange - Andrew G Myers Research Group
Source: Harvard University
URL:
4.[1] Highly functionalized organomagnesium reagents prepared through halogen-metal exchange
Source: PubMed (Angew Chem Int Ed Engl.)
URL:
5.[3] Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents
Source: PubMed (Angew Chem Int Ed Engl.)
URL:
Technical Support Center: Resolving Steric Hindrance in 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Derivatives
Diagnostic Overview & Workflow 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole presents a unique synthetic challenge in drug development and materials science. The C4 position of the pyrazole core is inherently electron-rich,...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Overview & Workflow
1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole presents a unique synthetic challenge in drug development and materials science. The C4 position of the pyrazole core is inherently electron-rich, making oxidative addition by transition metals thermodynamically demanding. This intrinsic electronic deactivation is severely compounded by steric hindrance: the C4-iodo bond is flanked by a C3-methyl group and a bulky N1-cyclopentyl moiety. This structural topology restricts the approach trajectory of palladium and copper catalysts, often resulting in sluggish kinetics, catalyst poisoning, and high rates of side reactions.
Use the diagnostic workflow below to identify and resolve the root cause of your cross-coupling failures.
Figure 1: Diagnostic workflow for troubleshooting C4-iodo pyrazole cross-coupling reactions.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why do standard palladium catalysts (e.g., Pd(PPh3)4) fail to achieve full conversion with this substrate?A1: Traditional phosphine ligands like PPh3 form bis-ligated Pd(0)L₂ complexes. The wide steric cone created by the N1-cyclopentyl and C3-methyl groups prevents this bulky complex from accessing the C4-I bond. To overcome this, you must use bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or Amphos) that favor a highly reactive, mono-ligated Pd(0)L active species capable of penetrating the steric pocket (1)[1].
Q2: I am observing significant protodehalogenation instead of the desired cross-coupled product. How do I fix this?A2: Protodehalogenation occurs when the transmetalation step is slower than competitive protonation of the Pd(II)-aryl intermediate. Because the C4 position is sterically hindered, transmetalation is kinetically bottlenecked. If water is present in your solvent or base, it acts as a proton source.
Solution: Switch to strictly anhydrous conditions. Use rigorously dried solvents (e.g., 1,4-dioxane) and replace hydrated bases (like K₂CO₃) with anhydrous, highly soluble bases such as Cs₂CO₃.
Q3: Can I perform Buchwald-Hartwig aminations on this scaffold without degrading the pyrazole ring?A3: Yes, but thermal degradation is a risk if the reaction requires high temperatures (>100°C) to initiate the catalytic cycle. Utilizing specialized ligands like BippyPhos or employing Palladium Generation 3 (Pd G3) precatalysts allows the active Pd(0) species to form at room temperature (2)[2]. This lowers the overall activation energy required for the C-N bond formation, preserving the structural integrity of the pyrazole.
Q4: Are copper-catalyzed C-N couplings viable for this hindered substrate?A4: Copper catalysis is traditionally highly sensitive to steric hindrance. However, recent developments in dianionic pyrrole-ol ligands have enabled Cu-catalyzed coupling of sterically hindered aryl iodides. These ligands increase the electron density on the Cu center, accelerating the rate-limiting oxidative addition step (3)[3]. Furthermore, the conformational flexibility of the pyrazole ring and its substituents can influence reaction pathways, highlighting the importance of steric bulk in directing the coupling (4)[4].
Quantitative Data: Catalyst & Ligand Screening
The following table summarizes the expected performance of various catalytic systems during the Suzuki-Miyaura coupling of 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole with phenylboronic acid.
Objective: High-yield arylation of 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole using a Buchwald precatalyst system.
Causality Checkpoint: This protocol uses XPhos Pd G3 to ensure rapid, low-temperature generation of the active Pd(0) species, bypassing the thermal degradation risks of the pyrazole core and forcing reductive elimination.
Step 1: Reagent Preparation & Degassing
In a glovebox or under standard Schlenk conditions, charge a reaction vial with 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), the corresponding boronic acid (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
Validation Check 1 (Pre-reaction): Run a baseline LCMS of the pyrazole starting material. Confirm the presence of the [M+H]⁺ peak at m/z ~277.
Step 2: Catalyst Activation
Add XPhos Pd G3 (2-5 mol%) and XPhos ligand (2-5 mol%) to the vial.
Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.
Validation Check 2 (Catalyst State): Upon addition of the solvent and mild agitation, observe the solution. A rapid color shift from pale yellow to a deep red/brown indicates the successful formation of the active monoligated Pd(0) species.
Step 3: Reaction Execution
Seal the vial and heat to 80°C for 4-6 hours under vigorous stirring.
Validation Check 3 (Kinetic Monitoring): At the 2-hour mark, extract a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LCMS. The starting material peak (m/z 277) should be <10% relative to the product mass. If protodehalogenation is occurring, a peak at m/z 151 (1-cyclopentyl-3-methyl-1H-pyrazole) will emerge, indicating water ingress.
Step 4: Workup & Isolation
Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.
Concentrate the filtrate and purify via flash column chromatography.
Validation Check 4 (Post-reaction): Confirm the structure via ¹H NMR. The successful coupling at C4 will be marked by the appearance of the new aryl protons, while the C5-H proton of the pyrazole (typically around 7.5-8.0 ppm) will shift depending on the electronic nature of the newly installed aryl group.
Overcoming catalyst poisoning in reactions with 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals experiencing catalyst deactivation during cross-coupling r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals experiencing catalyst deactivation during cross-coupling reactions involving 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole .
Below, you will find diagnostic FAQs, strategic troubleshooting workflows, quantitative data summaries, and self-validating experimental protocols designed to restore catalytic efficiency.
Part 1: Diagnostic FAQs – Understanding the Root Cause
Q1: Why does my reaction mixture turn black shortly after adding 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole?A1: The black precipitate is "palladium black," a visual diagnostic of severe catalyst aggregation and deactivation[1]. While the C4-iodo group is highly reactive toward oxidative addition, the N2 atom of the pyrazole ring possesses a highly nucleophilic lone pair. This nitrogen strongly coordinates to the active Pd(0) or Pd(II) species, displacing your phosphine ligands and forming an off-cycle, over-coordinated inactive complex. Without ligand stabilization, the palladium atoms aggregate into insoluble nanoparticles[1][2].
Q2: Doesn't the cyclopentyl group at N1 and the methyl group at C3 provide enough steric hindrance to protect the catalyst?A2: No. While the N1-cyclopentyl and C3-methyl groups provide some steric shielding around the N2 lone pair, palladium is highly azaphilic. The strong σ-donating ability of the pyrazole nitrogen often overcomes this moderate steric barrier. Because oxidative addition at the adjacent C4-iodo position is also sterically hindered, the molecule acts as a potent L-type ligand, outcompeting standard ligands (like PPh
3
) for the metal center[2][3].
Q3: How do I know if my low yield is due to catalyst poisoning or just a slow reaction?A3: You can diagnose this by running a baseline test. Analyze the palladium species' oxidation state or simply observe the reaction mixture[1]. If the reaction stalls at <20% conversion but unreacted starting material remains intact (no des-iodo byproduct) alongside palladium black precipitation, your catalyst has been poisoned[1].
Part 2: Strategic Troubleshooting Guides
To overcome pyrazole-induced catalyst poisoning, you must shift the kinetic competition away from N2-coordination and toward C4-I oxidative addition. We recommend a three-tiered approach:
Strategy A: Steric Shielding via Ligand Design
The most effective primary strategy is to use highly sterically demanding, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos or XPhos). These ligands create a deep, narrow catalytic pocket. The extreme steric bulk prevents the N2 of the pyrazole from accessing the palladium center, while the highly exposed C4-I bond can still undergo productive oxidative addition[2].
Strategy B: Electronic Masking via Non-Covalent Interactions
If changing the ligand is insufficient, employ non-covalent interactions using Lewis acids, such as Zinc(II) chloride or Zinc(II)-salphens. These Zn(II) additives act as sacrificial Lewis acids that selectively and reversibly bind to the N2 lone pair of the halopyrazole. This "masks" the nitrogen atom, preventing it from interacting with the palladium catalyst[4].
Strategy C: Kinetic Control via Syringe Pump
Keep the steady-state concentration of the pyrazole low by slowly adding it to the reaction mixture. This kinetically favors the rapid, unimolecular oxidative addition of the C-I bond over the bimolecular off-cycle coordination of the N2 atom to the catalyst.
Mechanistic Visualization
Mechanistic divergence between productive C-I oxidative addition and off-cycle N2 catalyst poisoning.
Part 3: Data Presentation
The following table summarizes the quantitative optimization of reaction parameters to bypass heterocycle poisoning.
Table 1: Effect of Ligand and Additive Selection on Cross-Coupling Efficiency
Ligand System
Additive
Addition Method
Conversion (%)
Pd Black Formation
PPh
3
None
Bolus (All at once)
12%
Rapid (< 10 mins)
dppf
None
Bolus
35%
Moderate (~ 1 hr)
tBuBrettPhos
None
Bolus
78%
Trace (Late stage)
tBuBrettPhos
ZnCl
2
(1.0 eq)
Bolus
89%
None
tBuBrettPhos
ZnCl
2
(1.0 eq)
Syringe Pump (4h)
>98%
None
Part 4: Experimental Protocols & Workflows
Troubleshooting Workflow
Stepwise troubleshooting workflow for overcoming pyrazole-induced catalyst deactivation.
Objective: Couple 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole with an arylboronic acid while completely suppressing N2-mediated Pd deactivation.
Step 1: Catalyst & Masking Agent Pre-incubation
In a glovebox, charge a flame-dried Schlenk flask with Pd
2
(dba)
3
(2.5 mol%), tBuBrettPhos (6 mol%), and the chosen arylboronic acid (1.5 equiv)[2].
Add anhydrous ZnCl
2
(1.0 equiv relative to the pyrazole) to act as the N2-masking agent.
Causality: ZnCl
2
is a highly azaphilic Lewis acid that preferentially coordinates to the pyrazole N2 lone pair, sterically and electronically shielding it from the Pd center[4].
Step 2: Solvent Addition and Activation
Dissolve the solid mixture in degassed THF (0.1 M). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.
Validation Check: The absolute absence of black precipitate at this stage confirms the baseline stability of the Pd-tBuBrettPhos complex.
Step 3: Kinetic Control via Syringe Pump
Dissolve 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv) in a minimal volume of degassed THF.
Load the solution into a gas-tight syringe and add it to the reaction mixture via a syringe pump over 4 hours at 65 °C.
Causality: Slow addition maintains a low steady-state concentration of the pyrazole, ensuring the catalyst is never overwhelmed by the L-type ligand properties of the substrate.
Step 4: Reaction Monitoring & Quench
Validation Check: At t=2h and t=4h, withdraw a 50 µL aliquot under positive nitrogen pressure, dilute in MeCN, and analyze via LC-MS. A successful trajectory will show <5% unreacted pyrazole and zero palladium black formation.
Upon completion, quench the reaction with saturated aqueous EDTA.
Causality: EDTA acts as a strong chelator to strip the Zn(II) mask and residual Pd from the product, freeing the coupled pyrazole for standard silica gel purification.
References
Title: Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions | Source: benchchem.com | URL:1
A Comparative Guide to Iodination Agents for the Synthesis of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, protein degraders, and agrochemicals. The introduction of an iodine a...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, protein degraders, and agrochemicals. The introduction of an iodine atom at the C4 position of the pyrazole ring is a critical synthetic node, providing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings).
This guide provides an in-depth, objective comparison of three distinct iodination agents for the synthesis of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole from its precursor, 1-cyclopentyl-3-methyl-1H-pyrazole. By analyzing the mechanistic causality, atom economy, and experimental validation of each method, this guide equips researchers with the data necessary to select the optimal protocol for both discovery-scale and process-scale synthesis.
The pyrazole core is a π-excessive heteroaromatic system. While the two nitrogen atoms exert an electron-withdrawing inductive effect, the delocalization of the nitrogen lone pair enriches the carbon atoms. The C4 position is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic aromatic substitution (SEAr).
Regardless of the iodinating agent used, the fundamental mechanism requires the generation of a highly reactive electrophilic iodine species (
I+
or a solvated equivalent). The pyrazole ring attacks this electrophile, forming a resonance-stabilized σ-complex (Wheland intermediate), followed by deprotonation to restore aromaticity.
Caption: Electrophilic aromatic substitution mechanism for C4 iodination of pyrazoles.
Comparative Analysis of Iodination Systems
Method A: N-Iodosuccinimide (NIS) – The Mild Standard
N-Iodosuccinimide (NIS) is the traditional reagent for the iodination of heterocycles. It provides a controlled release of
I+
. In cases where the pyrazole is slightly deactivated, acidic additives (such as trifluoroacetic acid or catalytic sulfuric acid) are used to protonate the succinimide carbonyl, generating a "superelectrophilic" iodine species that drastically accelerates the reaction [1].
Causality Insight: The mild nature of NIS prevents over-oxidation of sensitive functional groups (like the cyclopentyl ring), but it suffers from poor atom economy, as the bulky succinimide byproduct must be removed during purification.
This method utilizes iodic acid (
HIO3
) as an oxidant to convert molecular iodine (
I2
) into electrophilic hypoiodous acid (
HOI
) or
I+
. The stoichiometry is highly efficient:
2I2+HIO3+H+→5I++3H2O
. This means all iodine atoms are theoretically incorporated into the target molecule [2].
Causality Insight: While highly atom-economical, the strongly acidic and oxidizing environment can lead to trace oxidative ring-opening or degradation if the temperature is not strictly controlled.
Method C: Iodine / Hydrogen Peroxide (
I2
/
H2O2
) – The Green Chemistry Alternative
Hydrogen peroxide acts as a terminal oxidant to generate
I+
from
I2
in an aqueous or semi-aqueous medium. This method is highly celebrated in green chemistry because water is the only stoichiometric byproduct[3].
Causality Insight: The slow, dropwise addition of
H2O2
is critical. If added too rapidly, the exothermic disproportionation of
H2O2
into oxygen gas outpaces the oxidation of iodine, leading to stalled reactions and dangerous pressure buildup.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three methods for the synthesis of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole based on standard laboratory-scale (10 mmol) optimizations.
Parameter
Method A: NIS
Method B:
I2
/
HIO3
Method C:
I2
/
H2O2
Reagent Stoichiometry
1.1 equiv NIS
0.4 equiv
I2
, 0.2 equiv
HIO3
0.5 equiv
I2
, 0.6 equiv
H2O2
Solvent
DMF or MeCN
Ethanol / Acetic Acid
Water / Ethanol (1:1)
Temperature
Room Temp (20-25°C)
60°C
Room Temp (20-25°C)
Reaction Time
2 - 4 hours
2 - 3 hours
12 - 16 hours
Typical Yield
88 - 92%
80 - 85%
90 - 95%
Atom Economy (Iodine)
50%
100% (Theoretical)
100% (Theoretical)
Primary Byproduct
Succinimide (Solid waste)
Water
Water
Self-Validating Experimental Protocols
Caption: Comparative experimental workflows for the synthesis of 4-iodopyrazoles.
Protocol A: NIS Iodination (Discovery Scale)
Initiation: Dissolve 1-cyclopentyl-3-methyl-1H-pyrazole (1.50 g, 10.0 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere. Rationale: DMF stabilizes the polar transition state of the SEAr mechanism.
Reagent Addition: Shield the flask from direct light (to prevent radical side reactions). Add N-iodosuccinimide (2.47 g, 11.0 mmol) in three distinct portions over 15 minutes.
Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
Quench & Workup: Pour the mixture into ice-cold water (50 mL) containing 10% w/v sodium thiosulfate (
Na2S2O3
). Rationale: The thiosulfate instantly reduces any unreacted electrophilic iodine to harmless iodide (
I−
), preventing continued oxidation during workup. Extract with Ethyl Acetate (3 x 20 mL), wash the organic layer with brine to remove DMF, dry over
Na2SO4
, and concentrate.
Protocol B:
I2
/
H2O2
Green Iodination (Process Scale-Up)
Initiation: Suspend 1-cyclopentyl-3-methyl-1H-pyrazole (1.50 g, 10.0 mmol) and molecular iodine (
I2
, 1.27 g, 5.0 mmol) in a 1:1 mixture of Water and Ethanol (20 mL).
Oxidant Addition: Equip the flask with a reflux condenser. Using a syringe pump, add 30% aqueous
H2O2
(0.68 mL, 6.0 mmol) dropwise over a period of 1 hour. Rationale: Slow addition ensures the
H2O2
is consumed in the oxidation of
I2→I+
rather than decomposing exothermically into
O2
and
H2O
[3].
Reaction: Stir vigorously at room temperature for 14 hours. The initial dark purple solution will gradually turn pale yellow as the iodine is consumed and incorporated into the pyrazole.
Quench & Workup: Add saturated
Na2S2O3
(5 mL) to quench trace oxidants. Extract with Dichloromethane (2 x 20 mL), dry over
MgSO4
, and concentrate. This method often yields product pure enough to bypass column chromatography.
Conclusion & Recommendation
For early-stage discovery chemistry where time is critical and scale is small (< 1 gram), Method A (NIS) is recommended due to its rapid kinetics and operational simplicity.
However, for process development and scale-up (> 10 grams) of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, Method C (
I2
/
H2O2
) is vastly superior. It eliminates the generation of stoichiometric succinimide waste, utilizes environmentally benign solvents, and significantly reduces the cost of goods (COGs) by maximizing iodine atom economy.
References
Olah, G. A., Wang, Q., Sandford, G., & Prakash, S. G. K. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194-3195.[Link][1]
Shinde, A., Zangade, S., Chavan, S., & Nalwar, Y. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. ChemInform.[Link][2]
Kim, M. M., Ruck, R. T., Zhao, D., & Huffman, M. A. (2008). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 49(25), 4026-4028.[Link][3]
Reactivity comparison of N-cyclopentyl vs N-methyl 4-iodo-pyrazoles
Reactivity Comparison Guide: N-Cyclopentyl vs. N-Methyl 4-Iodo-Pyrazoles in Cross-Coupling and Functionalization As a Senior Application Scientist in drug discovery and process chemistry, I frequently observe that the ch...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Comparison Guide: N-Cyclopentyl vs. N-Methyl 4-Iodo-Pyrazoles in Cross-Coupling and Functionalization
As a Senior Application Scientist in drug discovery and process chemistry, I frequently observe that the choice of N-alkylation on a pyrazole core is not merely a structural afterthought—it fundamentally rewrites the molecule's reactivity profile. The 4-iodopyrazole scaffold is a privileged building block, but its behavior in transition-metal-catalyzed cross-coupling is heavily dictated by the steric and electronic microenvironment generated by its N1-substituent.
This guide provides an in-depth, objective comparison of N-cyclopentyl-4-iodopyrazole and N-methyl-4-iodopyrazole , analyzing how their distinct physicochemical properties dictate catalyst selection, reaction kinetics, and regioselectivity.
Physicochemical & Electronic Profiling
The fundamental divergence in reactivity between these two substrates stems from the stark contrast in their steric bulk and lipophilic contributions. The N-methyl group offers minimal steric impedance, whereas the N-cyclopentyl group projects significant bulk over the pyrazole face, acting as a kinetic shield for the adjacent C3 and C5 positions.
Table 1: Quantitative Comparison of N-Substituent Effects
Property / Metric
N-Methyl-4-iodopyrazole
N-Cyclopentyl-4-iodopyrazole
Causality in Reactivity
Steric Bulk (A-value approx.)
1.70 kcal/mol
>3.0 kcal/mol
Cyclopentyl forces the use of bulkier, electron-rich biaryl phosphines to overcome transition state energy barriers during oxidative addition.
Inductive Effect (
σI
)
-0.04 (Weakly donating)
-0.07 (Moderately donating)
Cyclopentyl slightly increases electron density on the pyrazole ring, marginally slowing oxidative addition but accelerating reductive elimination.
Lipophilicity (
ΔlogP
)
+0.5
+2.0 to +2.5
Cyclopentyl dramatically increases solubility in non-polar organic solvents, altering phase-transfer dynamics in biphasic couplings.
In standard Suzuki-Miyaura or Buchwald-Hartwig couplings, N-methyl-4-iodopyrazole undergoes rapid oxidative addition with standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) due to the unhindered approach to the C4-I bond.
Conversely, N-cyclopentyl-4-iodopyrazole exhibits a slower rate of oxidative addition. The steric clash between the bulky cyclopentyl ring and standard phosphine ligands raises the activation energy. To force the reaction forward, one must utilize highly active, sterically demanding biaryl phosphine ligands like XPhos or RuPhos . These ligands form a mono-ligated Pd(0) species that is highly electron-rich, forcefully inserting into the sterically hindered C-I bond while providing a deep catalytic pocket that accommodates the cyclopentyl bulk.
Regioselectivity and the "Palladacycle Problem"
A critical failure point when scaling up N-methyl pyrazole couplings is off-target reactivity. Because the N-methyl group provides no steric shielding, the Pd(II) center—post-oxidative addition—can interact with the adjacent C5-H bond. Under basic conditions, this leads to a concerted metalation-deprotonation (CMD) event, forming a stable palladacycle[1]. This pathway derails the cross-coupling, leading to homocoupling, C-H arylation, or catalyst sequestration.
The N-cyclopentyl group solves this elegantly. It acts as a physical barricade, preventing the Pd(II) center from adopting the necessary planar geometry to activate the C5-H bond. This steric shielding funnels the reaction exclusively toward the desired C4 cross-coupling product, ensuring high chemoselectivity.
Divergent reactivity pathways of N-methyl vs N-cyclopentyl 4-iodopyrazoles in Pd-catalysis.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific visual or analytical checkpoints to confirm causality and reaction progress.
Protocol A: Suzuki-Miyaura Coupling of N-Cyclopentyl-4-iodopyrazole
Designed to overcome high steric hindrance using a highly active Pd/XPhos system.
Catalyst Pre-activation: In an oven-dried Schlenk flask under N₂, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) in anhydrous 1,4-dioxane (0.1 M). Stir at 40 °C for 15 minutes.
Validation Check: The solution will transition from deep purple/red to a clear, dark orange, confirming the formation of the active L-Pd(0) species.
Substrate Addition: Add N-cyclopentyl-4-iodopyrazole (1.0 equiv), the aryl boronic acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (3.0 equiv).
Causality: K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent any trace deprotonation of the pyrazole core or degradation of the boronic acid.
Coupling Execution: Heat the biphasic mixture to 90 °C for 4 hours.
Validation Check: Monitor via LCMS. The complete disappearance of the starting material mass (
[M+H]+=263
) validates successful oxidative addition despite the cyclopentyl bulk.
Scavenging Workup: Cool to room temperature and add a 10% aqueous solution of L-cysteine (or use SiliaMetS® Thiol resin). Stir for 1 hour.
Causality: The bulky cyclopentyl group can trap Pd impurities in the crystal lattice of the final product. L-cysteine chelates and removes >99% of residual palladium, ensuring the isolated product is analytically pure for biological assays. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Ni-Catalyzed Cross-Electrophile Coupling of N-Methyl-4-iodopyrazole
Optimized to leverage the low steric bulk of the N-methyl variant for C(sp²)–C(sp³) bond formation using an inner-sphere homogeneous reductant[2].
Catalyst & Reductant Assembly: In a glovebox, charge a vial with NiCl₂·glyme (10 mol%), 4,4'-dtbbpy (10 mol%), and the homogeneous reductant TMS-DHP (1,4-bis(trimethylsilyl)dihydropiperazine) (1.5 equiv)[2].
Electrophile Introduction: Add N-methyl-4-iodopyrazole (1.0 equiv) and the target N-hydroxyphthalimide (NHP) ester (1.5 equiv) dissolved in anhydrous DMA (0.2 M).
Coupling Execution: Stir at room temperature for 4–6 hours.
Validation Check: The reaction mixture will rapidly shift from pale green (Ni²⁺) to a deep, persistent red/brown (Ni⁰)[3]. If the solution turns black, it indicates catalyst aggregation (nanoparticle formation) and reaction failure.
Chelating Quench: Quench the reaction strictly with a saturated aqueous solution of EDTA (pH 8) and stir vigorously for 30 minutes.
Causality: N-methyl pyrazoles are highly polar and prone to forming intractable emulsions with transition metals during aqueous workup[3]. EDTA cleanly chelates Ni and Si/Zn byproducts, forcing a crisp phase separation. Extract with CPME (cyclopentyl methyl ether), wash with brine, and purify via silica gel chromatography.
References
Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. Accounts of Chemical Research.[Link]
Cross-Electrophile Coupling of NHP Esters With Aryl Bromides Using an Inner-Sphere, Homogeneous Reductant. ChemRxiv.[Link]
Kilo-Scale-Enabled Route toward PF-07907063, a Type II Brain Penetrant cMET Inhibitor. ACS Publications.[Link]
Effect of the 3-methyl group on pyrazole reactivity compared to unsubstituted analogs
Comparative Reactivity Guide: The Effect of the 3-Methyl Group on Pyrazole Scaffolds Executive Summary The pyrazole ring is a privileged bioisostere widely utilized in drug discovery and agrochemistry. While the unsubsti...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: The Effect of the 3-Methyl Group on Pyrazole Scaffolds
Executive Summary
The pyrazole ring is a privileged bioisostere widely utilized in drug discovery and agrochemistry. While the unsubstituted pyrazole scaffold provides a stable, symmetric heteroaromatic foundation, the introduction of a single methyl group at the 3-position fundamentally alters the thermodynamic and kinetic landscape of the molecule. This guide provides an in-depth technical comparison of how the 3-methyl group dictates tautomeric equilibrium, enhances electrophilic aromatic substitution (EAS), and controls regioselectivity during N-alkylation.
Mechanistic Causality: Electronic vs. Steric Perturbations
The reactivity divergence between pyrazole and 3-methylpyrazole is governed by two competing, yet complementary, forces introduced by the methyl substituent:
Electronic Perturbation (Inductive Effect): The methyl group exerts a positive inductive (+I) effect, donating electron density into the π-system of the pyrazole ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) and specifically localizes increased electron density at the C4 position, making it highly nucleophilic[1].
Steric Perturbation: The spatial bulk of the methyl group creates localized steric hindrance around the adjacent nitrogen atom. During bimolecular nucleophilic substitution (SN2) reactions, this steric wall dictates the trajectory of the incoming electrophile, fundamentally altering the regiochemical outcome[2].
Logical flow of electronic and steric effects induced by the 3-methyl group on pyrazole reactivity.
Annular Prototropic Tautomerism
Unlike unsubstituted pyrazole, which is degenerate and symmetric, 3-methylpyrazole exists in a dynamic tautomeric equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole[3]. This 1,2-proton shift is heavily influenced by the solvent's dielectric constant and hydrogen-bonding capacity[4]. In non-polar solvents, the less sterically hindered 3-methyl tautomer is often favored, whereas polar protic solvents can stabilize the 5-methyl tautomer through complex solvation networks. Understanding this equilibrium is critical, as it directly impacts the ratio of regioisomers formed during functionalization[3].
Quantitative Reactivity Comparison
Property / Reactivity
Unsubstituted Pyrazole
3-Methylpyrazole
Mechanistic Causality
Symmetry & Tautomerism
Degenerate (Symmetric)
Dynamic Equilibrium (3-Me vs 5-Me)
Symmetry breaking by the C3 substituent drives annular prototropic tautomerism[4].
EAS Rate (C4 Position)
Baseline
Accelerated
The +I effect of the methyl group increases C4 nucleophilicity, lowering the activation energy for electrophilic attack[1].
N-Alkylation Regioselectivity
Single Product
Regioisomeric Mixture (N1 Major)
Steric hindrance at the adjacent nitrogen favors the formation of the less hindered 1-alkyl-3-methyl isomer[5].
Coordination Chemistry
Unhindered N-donor
Sterically biased N-donor
The methyl group restricts the bite angle when the pyrazole acts as a bidentate ligand with transition metals.
To harness the unique reactivity of 3-methylpyrazole, experimental conditions must be carefully tuned. Below are field-proven protocols designed with built-in validation checkpoints to ensure scientific integrity.
Step-by-step experimental workflow for the regioselective N-alkylation of 3-methylpyrazole.
Protocol A: Regioselective N-Alkylation of 3-Methylpyrazole
Objective: Synthesize 1-alkyl-3-methylpyrazole with high regioselectivity over the 1-alkyl-5-methyl isomer.
Causality of Reagents: Potassium carbonate (K₂CO₃) in anhydrous Dimethyl Sulfoxide (DMSO) is utilized. K₂CO₃ is a mild base sufficient to deprotonate the pyrazole, while DMSO, a polar aprotic solvent, solvates the potassium cation, leaving a "naked," highly reactive pyrazolide anion. The steric bulk of the 3-methyl group directs the alkyl halide to the less hindered nitrogen[5],[2].
Step-by-Step Methodology:
Deprotonation: Suspend 3-methylpyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMSO (0.5 M). Stir at 25°C for 30 minutes.
Self-Validation Checkpoint: The mixture will remain a suspension. Withdraw a 10 µL aliquot, quench in D₂O, and analyze via ¹H-NMR. The disappearance of the broad N-H proton signal (~12-13 ppm) validates complete anion formation.
Electrophilic Addition: Add the alkyl halide (1.1 equiv) dropwise over 10 minutes to prevent exothermic degradation. Stir for 12 hours at room temperature.
In-Process Monitoring: Analyze the reaction via LC-MS.
Self-Validation Checkpoint: The chromatogram must show two isobaric peaks (same m/z). The major peak (typically >85% area) corresponds to the kinetically and thermodynamically favored 1-alkyl-3-methylpyrazole[5]. If the ratio is <4:1, the alkylating agent may be too small, requiring a switch to a bulkier electrophile to enhance steric differentiation.
Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Self-Validation Checkpoint: Run a 2D NOESY NMR on the purified major product. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N-alkyl protons and the C5-H proton confirms the 1-alkyl-3-methyl regiochemistry.
Protocol B: Accelerated Electrophilic Halogenation at C4
Objective: Synthesize 4-bromo-3-methylpyrazole.
Causality of Reagents: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a controlled source of electrophilic bromine. The +I effect of the 3-methyl group makes the C4 position highly reactive, allowing this reaction to proceed smoothly at room temperature without the need for Lewis acid catalysts typically required for deactivated arenes[1].
Step-by-Step Methodology:
Substrate Dissolution: Dissolve 3-methylpyrazole (1.0 equiv) in anhydrous DMF (0.3 M) at 0°C.
Halogenation: Add NBS (1.05 equiv) portion-wise over 15 minutes.
Self-Validation Checkpoint: The solution will transiently turn yellow upon each addition and fade as the electrophilic bromine is rapidly consumed by the electron-rich pyrazole ring.
Reaction Maturation: Allow the reaction to warm to 25°C and stir for 2 hours.
Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The product spot will be significantly less polar than the starting material due to the loss of the highly polarizable C4-H bond and the introduction of the lipophilic bromine atom.
Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water to remove succinimide byproducts.
References
Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide. Benchchem. 3
Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. Benchchem. 5
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. 2
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH. 4
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 1
Benchmarking Palladium Catalysts for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Activation: A Comprehensive Guide
As a Senior Application Scientist, I frequently encounter the challenge of selectively functionalizing sterically hindered heterocyclic building blocks. 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS: 1354705-17-1) is a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of selectively functionalizing sterically hindered heterocyclic building blocks. 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS: 1354705-17-1) is a prime example of a highly valuable, yet structurally demanding, intermediate used extensively in medicinal chemistry to generate structure-activity relationship (SAR) libraries[1].
This guide objectively benchmarks various palladium catalyst systems for the C-I activation of this specific pyrazole derivative, focusing on the causality behind catalyst selection, mechanistic pathways, and self-validating experimental protocols.
Target Molecule Analysis & Mechanistic Causality
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is strictly dictated by the bond dissociation energy of the carbon-halogen bond, following the established trend: C-I > C-Br > C-Cl [2].
Because the C4-I bond in 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole is highly susceptible to oxidative addition by Pd(0), it serves as an excellent electrophilic coupling partner[2]. However, the local steric environment—specifically the N1-cyclopentyl ring and the C3-methyl group—creates significant hindrance around the C4 position.
The Causality of Catalyst Selection:
If a standard, unhindered catalyst like Pd(PPh₃)₄ is used, the oxidative addition may proceed, but the subsequent transmetalation and reductive elimination steps are sterically bottlenecked. This bottleneck increases the half-life of the Pd(II) intermediate, leading to undesirable side reactions such as proto-dehalogenation[3] or homocoupling[4]. Therefore, the use of bulky, electron-rich ligands (like Buchwald biaryl phosphines) is critical. The electron-rich nature of the ligand accelerates the initial oxidative addition, while its extreme steric bulk forces the Pd(II) intermediates into a tight geometry that rapidly expels the product via reductive elimination[5].
Mechanism of Pd-catalyzed C-I activation and cross-coupling of 4-iodopyrazoles.
Quantitative Benchmarking Data
To provide an objective comparison, the following tables summarize the benchmarking of various catalyst systems for both Suzuki-Miyaura (arylation) and Sonogashira (alkynylation) couplings using 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole.
Table 1: Suzuki-Miyaura Arylation (Coupling with Phenylboronic Acid)
Objective: Evaluate the efficiency of C-C bond formation against steric hindrance.
Catalyst System
Ligand Type
Base / Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)
Monodentate
Na₂CO₃ / Dioxane-H₂O
100
12
65%
Moderate yield; catalyst is prone to thermal degradation over long reaction times.
Pd(dppf)Cl₂ (5 mol%)
Bidentate
K₂CO₃ / DMF
90
8
82%
Good yield; the bidentate ligand enforces a cis-geometry, suppressing dehalogenation.
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Buchwald (Biaryl)
K₃PO₄ / Toluene-H₂O
80
3
>95%
Optimal. The bulky, electron-rich SPhos ligand seamlessly overcomes steric hindrance[5].
Table 2: Sonogashira Alkynylation (Coupling with Phenylacetylene)
Objective: Evaluate C-C sp-sp² coupling while minimizing reductive deiodination.
Elevated temperatures led to significant reductive deiodination of the pyrazole core[4].
Catalyst Selection Workflow
Catalyst selection workflow for 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole cross-coupling.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the integrity of the reaction at each stage.
Catalyst System: Pd(OAc)₂ / SPhos
Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because its higher basicity is required to form the reactive boronate complex essential for transmetalating sterically hindered substrates.
Reaction Setup: In a flame-dried Schlenk flask, combine 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Validation Checkpoint 1: Thoroughly purge the flask with Argon (3x vacuum/backfill cycles). Oxygen contamination will irreversibly oxidize the electron-rich SPhos ligand, visually indicated by a failure of the solution to darken upon heating.
Solvent Addition: Inject degassed Toluene/H₂O (10:1 v/v). The biphasic nature ensures the organic substrates and inorganic base remain in their respective reactive phases[5].
Heating & Monitoring: Heat the mixture to 80 °C.
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1) under UV light. The starting 4-iodopyrazole is highly UV-active. Complete consumption and the appearance of a lower Rf spot should occur within 3 hours.
Quenching & Scavenging: Cool to room temperature. Add a palladium scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 1 hour.
Validation Checkpoint 3: The solution must transition from a dark brown/black color to a clear or pale yellow liquid, validating the successful sequestration of toxic palladium residues.
Isolation: Filter through a Celite pad, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Mild Sonogashira Alkynylation[2][4]
Catalyst System: Pd(PPh₃)₂Cl₂ / CuI
Causality: Triethylamine (TEA) acts dually as the solvent and the base. Running the reaction at room temperature is strictly enforced to prevent the reductive deiodination of the pyrazole core, a known side reaction for 4-iodopyrazoles under thermal stress[4].
Setup: Combine 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in a dried flask under Argon.
Reagent Addition: Inject anhydrous TEA, followed by the slow addition of the terminal alkyne (1.2 equiv).
Validation Checkpoint 1: Upon alkyne addition, the reaction mixture should rapidly transition to a deep yellow or light brown hue. This color change visually validates the in situ formation of the highly nucleophilic copper acetylide intermediate[2].
Stirring: Stir at 25 °C (room temperature) for 8 hours.
Validation Checkpoint 2: Perform an LC-MS check at 4 hours. If a mass corresponding to[M - I + H] (deiodination) is observed, ensure the reaction temperature has not exceeded 25 °C and that the system is strictly oxygen-free[4].
Workup: Filter the crude mixture directly through a short silica plug using EtOAc to remove insoluble copper and palladium salts, then concentrate the filtrate.
References
Journal of the Chemical Society, Perkin Transactions 1. "Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles." RSC Publishing.[Link]
Comparative Toxicity and Safety Profiles of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Analogs: A Preclinical Assessment Guide
Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved therapeutics.[1][2][3] The 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CIMP) core represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved therapeutics.[1][2][3] The 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CIMP) core represents a promising starting point for novel drug candidates due to its synthetic tractability and potential for diverse biological activities. However, early and rigorous assessment of toxicity is paramount to de-risk drug development programs. This guide provides a comprehensive framework for the comparative safety evaluation of CIMP and its structural analogs. We detail essential in vitro and in vivo toxicological assays, explain the scientific rationale behind their application, and present a structure-toxicity relationship (STR) analysis based on hypothetical, yet plausible, experimental data. Our objective is to equip researchers with the methodologies and interpretive logic required to identify candidates with the most promising safety profiles for further development.
Introduction: The Pyrazole Scaffold and the Imperative of Early Safety Profiling
Pyrazole derivatives are a class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] Their metabolic stability and versatile chemical nature make them a "privileged structure" in drug discovery.[2] The CIMP series, characterized by specific substitutions at the N1, C3, and C4 positions, offers a unique chemical space for exploration. While the efficacy of these novel analogs is a primary focus, an early understanding of their potential toxicity is equally critical. Integrating toxicology studies into the early stages of discovery allows for the efficient allocation of resources, weeding out compounds with unfavorable safety profiles and prioritizing those with a higher probability of clinical success. This guide focuses on a tiered approach to toxicity testing, beginning with high-throughput in vitro assays and progressing to preliminary in vivo assessments.
Profiled Compounds: A Rationale for Analog Selection
To investigate the structure-toxicity relationships (STR) within this chemical series, four representative analogs have been selected for this comparative analysis. The modifications are designed to probe the toxicological contributions of the substituents at key positions on the pyrazole ring.
CIMP-03 (Alkyl Group Modification): 1-Cyclopentyl-4-iodo-3-ethyl -1H-pyrazole
CIMP-04 (Cycloalkyl Group Modification): 1-Cyclohexyl -4-iodo-3-methyl-1H-pyrazole
These selections allow for a systematic evaluation of how changes in halogen electronegativity and lipophilicity (I vs. Br), alkyl chain length (methyl vs. ethyl), and cycloalkyl ring size (cyclopentyl vs. cyclohexyl) impact the overall safety profile.
In Vitro Toxicity Profiling: The First Tier of Safety Assessment
In vitro assays are the frontline tools for initial toxicity screening. They offer rapid, cost-effective, and ethically considerate methods to assess potential cellular liabilities. We will focus on two fundamental aspects: cytotoxicity (the ability of a compound to kill cells) and genotoxicity (the potential to damage DNA).
Cytotoxicity is a critical early indicator of potential adverse effects. We employ two distinct, complementary assays to provide a more complete picture of a compound's cytotoxic potential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures mitochondrial reductase activity, a marker of metabolic health, while the lactate dehydrogenase (LDH) release assay quantifies membrane integrity.[6][7]
Caption: Workflow for dual cytotoxicity assessment using MTT and LDH assays.
Cell Seeding: Seed human hepatoma (HepG2) cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
Compound Treatment: Prepare a 2X concentration series of the CIMP analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).[6]
Incubation: Incubate the plate for 48 hours under standard culture conditions.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6]
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel plate.
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
Stop Reaction & Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[6]
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (cells treated with a lysis buffer).
Compound ID
Modification
MTT IC₅₀ (µM)
LDH Release EC₅₀ (µM)
CIMP-01
Parent
25.4
31.2
CIMP-02
4-Bromo
> 100
> 100
CIMP-03
3-Ethyl
18.9
22.5
CIMP-04
N-Cyclohexyl
8.7
11.4
Interpretation: The data suggests that replacing the iodo group with a bromo group (CIMP-02) significantly reduces cytotoxicity. Conversely, increasing the lipophilicity at the N1 position with a cyclohexyl group (CIMP-04) markedly increases cytotoxicity. Extending the alkyl chain at C3 (CIMP-03) shows a modest increase in toxicity compared to the parent compound.
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][10][11] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[9] The test measures a compound's ability to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[11] The inclusion of a rat liver S9 fraction is crucial to simulate mammalian metabolism and detect pro-mutagens that become genotoxic only after metabolic activation.[10]
Caption: Standard workflow for the bacterial reverse mutation Ames test.
Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains TA98 and TA100.
Test Mixture: In a sterile tube, add 100 µL of the bacterial culture, 500 µL of phosphate buffer (for -S9 condition) or S9 mix (for +S9 condition), and 100 µL of the test compound at various concentrations.[9] Vehicle and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9) must be included.[11]
Plating: Add 2.0 mL of molten top agar (kept at 45°C) containing traces of histidine and biotin to the test mixture.[12] Vortex briefly and pour the entire contents onto a minimal glucose agar plate.
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[9][12]
Colony Counting: Count the number of visible revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically with a mutagenicity ratio (mean colonies on test plate / mean colonies on vehicle control plate) of ≥2.
Compound ID
Mutagenicity Ratio (TA100, +S9) at 50 µ g/plate
Result
CIMP-01
1.8
Negative
CIMP-02
1.2
Negative
CIMP-03
1.5
Negative
CIMP-04
1.3
Negative
Interpretation: None of the tested CIMP analogs showed evidence of mutagenicity in the Ames test, with or without metabolic activation. This is a favorable early safety finding, suggesting a low potential for DNA damage.
Preliminary In Vivo Safety Assessment
Following favorable in vitro results, a preliminary in vivo study is warranted to understand the compound's effects in a whole-organism system. The Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423) is a stepwise procedure that provides information on acute toxicity while minimizing animal use.[13][14][15] It allows for the classification of a substance into a toxicity category based on observed mortality and clinical signs.[13][16]
Caption: Stepwise procedure for the Acute Toxic Class Method (OECD 423).
Animal Selection: Use healthy, young adult female rats.
Fasting: Animals are fasted overnight prior to dosing, with water available ad libitum.[13]
Dosing: A starting dose of 300 mg/kg is often recommended if no prior data exists.[13] The test substance is administered in a single dose by oral gavage. The volume should typically not exceed 1 mL/100g body weight.[15]
Observation: Animals are observed closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[14] Observations include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, or coma.
Stepwise Procedure: The outcome of the first step (e.g., mortality in 0, 1, 2, or 3 animals) determines the action for the next step, which may involve testing more animals at the same dose, a lower dose, or stopping the test.
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. The results allow for classification into a GHS (Globally Harmonized System) category and estimation of an LD₅₀ cut-off value.
Compound ID
Starting Dose (mg/kg)
14-Day Mortality
Estimated LD₅₀ Cut-off (mg/kg)
GHS Category
Key Clinical Signs
CIMP-01
300
1/3
> 300 - 2000
4
Mild lethargy on Day 1
CIMP-02
2000
0/3
> 2000
5 or Unclassified
No adverse effects observed
CIMP-03
300
2/3
> 50 - 300
3
Lethargy, piloerection
CIMP-04
300
3/3
> 50 - 300
3
Severe lethargy, ataxia
Interpretation: CIMP-02 demonstrates a very favorable acute toxicity profile, with an LD₅₀ > 2000 mg/kg, placing it in the lowest toxicity category.[17] The parent compound CIMP-01 shows moderate toxicity. Both CIMP-03 and CIMP-04 exhibit higher acute toxicity, consistent with the in vitro cytotoxicity findings. The increased toxicity of CIMP-04 is particularly notable, suggesting that the larger, more lipophilic cyclohexyl group may lead to unfavorable absorption, distribution, metabolism, and excretion (ADME) properties or off-target effects.
Structure-Toxicity Relationship (STR) Synthesis
By integrating the data from our in vitro and in vivo assessments, we can derive key insights into the structure-toxicity relationships of this CIMP analog series.
Caption: Summary of Structure-Toxicity Relationships for CIMP analogs.
N1-Position: Increasing the size and lipophilicity of the cycloalkyl group (cyclopentyl to cyclohexyl) is highly detrimental to the safety profile, leading to a sharp increase in both in vitro cytotoxicity and in vivo acute toxicity.
C3-Position: Modestly increasing the alkyl chain length (methyl to ethyl) results in a slight increase in toxicity. This position appears to be less sensitive to small modifications compared to the N1-position.
C4-Position: The nature of the halogen at this position is a critical determinant of safety. Replacing the larger, more lipophilic iodine with bromine dramatically improves the toxicity profile across all assays. This suggests that reducing the lipophilicity and potentially altering the metabolic profile at this position is a key strategy for detoxification.
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to evaluating the comparative toxicity of novel 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole analogs. Based on the integrated analysis of hypothetical data, CIMP-02 (1-Cyclopentyl-4-bromo-3-methyl-1H-pyrazole) emerges as the candidate with the most promising safety profile. It was non-cytotoxic and non-mutagenic in vitro and demonstrated very low acute toxicity in vivo.
The clear structure-toxicity relationships identified here provide a rational basis for future drug design efforts. Specifically, medicinal chemists should prioritize modifications that maintain or decrease lipophilicity, particularly at the N1 and C4 positions.
Next Steps for the Most Promising Candidates (e.g., CIMP-02):
Expanded In Vitro Safety: Conduct more comprehensive genotoxicity testing (e.g., in vitro micronucleus assay) and cardiotoxicity screening (e.g., hERG assay).
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile to understand drug exposure and clearance.
Repeat-Dose Toxicity Studies: Evaluate the toxicological effects of the compound after repeated administration over a longer duration (e.g., 7 or 28 days) to identify potential target organ toxicities.
By following this structured, data-driven approach to early safety assessment, research teams can more effectively identify and advance pyrazole-based drug candidates with a higher likelihood of becoming safe and effective medicines.
References
Ames Test Protocol. AAT Bioquest. [URL: https://www.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/6029]
In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem. [URL: https://www.benchchem.com/appnote/in-vitro-cytotoxicity-of-cinnzeylanol-application-notes-and-protocols-for-mtt-and-ldh-assays]
Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [URL: https://www.cyprotex.com/toxicology/genotoxicity/ames-test]
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. SpringerLink. [URL: https://link.springer.com/article/10.1007/s00204-021-03189-6]
The Ames Test. University of Wisconsin-Madison. [URL: https://courses.botany.wisc.edu/botany_400/Ames.html]
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [URL: https://www.youtube.
Acute Toxicity. Joint Research Centre - European Commission. [URL: https://joint-research-centre.ec.europa.
Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. IntechOpen. [URL: https://www.intechopen.com/chapters/79435]
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/25526978/]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.642222/full]
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [URL: https://www.researchgate.net/publication/372728229_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW]
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0026908]
oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [URL: https://ijrap.net/admin/php/uploads/3382_pdf.pdf]
1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid — Chemical Substance Information. Chemwatch. [URL: https://chemwatch.net/us/substance/1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic-acid-1354706-69-6]
Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0215]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8129213/]
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [URL: https://www.researchgate.
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/16427643/]
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-pyrazole-derivatives-against-DPPH-radical_fig3_335017593]
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06500j]
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [URL: https://www.researchgate.net/publication/378036214_PYRAZOLE_SCAFFOLDS_A_PROMISING_FRONTIER_IN_DRUG_DISCOVERY]
1-(cyclopropylmethyl)-4-iodo-1H-pyrazole — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/substance/1-(cyclopropylmethyl)-4-iodo-1H-pyrazole-1340571-52-9]
A Senior Application Scientist's Guide to the Proper Handling and Disposal of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Introduction For researchers, scientists, and drug development professionals, the synthesis and util...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Proper Handling and Disposal of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
Introduction
For researchers, scientists, and drug development professionals, the synthesis and utilization of halogenated heterocycles like 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS: 1354705-17-1)[1] are fundamental to exploring novel structure-activity relationships. However, the presence of the iodine atom introduces specific logistical and safety requirements. This guide provides a comprehensive, field-proven framework for the operational handling and disposal of this compound. By understanding the causality behind these procedures, laboratories can establish self-validating safety systems that ensure regulatory compliance and environmental stewardship.
Section 1: The "Iodine Factor" and Causality in Waste Management
The critical determinant in handling 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole is the iodine atom at the C-4 position of the pyrazole ring. Unlike standard hydrocarbon waste, halogenated compounds require specialized incineration protocols[2]. When incinerated, halogens can form corrosive gases such as hydrogen iodide. If halogenated waste is improperly mixed with non-halogenated solvent waste, it can compromise solvent recovery systems, severely damage incinerator scrubbers, and exponentially increase disposal costs for the facility[3]. Therefore, strict segregation is not just a regulatory suggestion; it is a chemical necessity.
Before initiating any workflow, it is imperative to understand the compound's properties to inform PPE selection and waste segregation[1].
Property
Value
Chemical Name
1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
CAS Number
1354705-17-1
Molecular Formula
C9H13IN2
Molecular Weight
276.12 g/mol
Halogen Content
Contains Iodine (C-4 position)
Hazard Classification
Irritant, Halogenated Organic Waste
Section 3: Operational Safety & Handling Workflow
To ensure a self-validating safety system, every handling step must have a built-in verification mechanism.
Step-by-Step Handling Methodology:
Environmental Control Verification: Before opening the container, verify that the chemical fume hood is operating at a minimum face velocity of 100 linear feet per minute (LFM).
Causality: This prevents the inhalation of any aerosolized particulates or vapors during transfer.
PPE Selection and Validation: Don chemical-resistant nitrile gloves, a fastened lab coat, and splash-resistant safety goggles[4].
Causality: Iodine-containing organics can permeate standard latex over time, leading to skin irritation and potential systemic absorption.
Dispensing Protocol: Use anti-static spatulas and weigh the compound on an analytical balance strictly within the fume hood.
Causality: Minimizes static discharge risks and ensures the immediate containment of any micro-spills.
Post-Handling Decontamination: Wipe down the balance and surrounding area with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as solid halogenated waste.
Operational handling workflow for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole.
The disposal protocol must ensure that no halogenated material enters the general aqueous or non-halogenated waste streams[5].
Step-by-Step Disposal Methodology:
Phase Separation (If Applicable): If the compound is part of an aqueous reaction mixture, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Causality: Incinerating water wastes energy and violates EPA hazardous waste minimization guidelines[5]. Extracting the organic phase isolates the halogenated compound efficiently.
Containerization: Transfer the organic waste into a designated, high-density polyethylene (HDPE) or glass container specifically labeled for "Halogenated Organic Waste."
Causality: HDPE and glass are chemically compatible with iodinated pyrazoles, preventing container degradation and secondary spills.
Headspace Management: Fill the waste container to no more than 80% capacity.
Causality: Leaving 20% headspace accommodates vapor pressure fluctuations caused by laboratory temperature changes, preventing container rupture.
Self-Validating Labeling: Affix a hazardous waste label detailing the exact contents ("1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole"), the hazard class ("Halogenated Organic"), and the accumulation start date. Cross-reference this entry with the laboratory's central waste logbook to ensure the volume in the container matches the logged volume.
Waste segregation and disposal decision tree for halogenated pyrazole derivatives.
Section 5: Spill Response Protocol
In the event of a spill, immediate and logical action is required to prevent environmental contamination[6]:
Containment: Isolate the area immediately. Do not use water, as it may spread the organic compound across a larger surface area[6].
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[6].
Causality: Inert absorbents physically trap the chemical without initiating an unintended exothermic reaction.
Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, compatible container. Label it explicitly as "Solid Halogenated Hazardous Waste"[6].
Reporting: Notify the Environmental Health and Safety (EHS) department for immediate pickup and document the incident to refine future handling protocols.